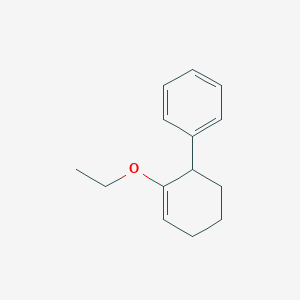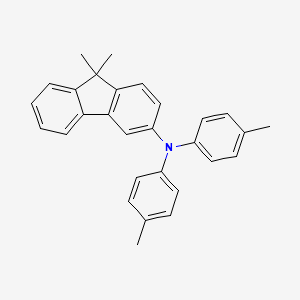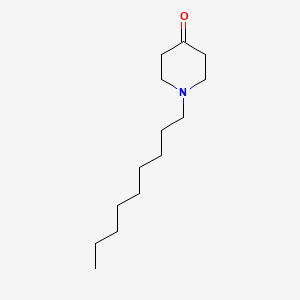![molecular formula C31H27NO B14256705 2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole CAS No. 183135-83-3](/img/structure/B14256705.png)
2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic aromatic organic compound, and is substituted with a biphenyl group and a butyl chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the biphenyl and butyl substituents. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in OLEDs and other electronic applications.
4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl: Used as a luminogen in electroluminescence devices.
1,1’-Biphenyl, 4-ethenyl-: Utilized in various organic synthesis applications.
Uniqueness
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core with biphenyl and butyl substituents. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
183135-83-3 |
|---|---|
Molekularformel |
C31H27NO |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
6-butyl-2-[4-[2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C31H27NO/c1-2-3-7-25-16-21-29-30(22-25)33-31(32-29)28-19-14-24(15-20-28)11-10-23-12-17-27(18-13-23)26-8-5-4-6-9-26/h4-6,8-22H,2-3,7H2,1H3 |
InChI-Schlüssel |
ZFGVMPBGAAYEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
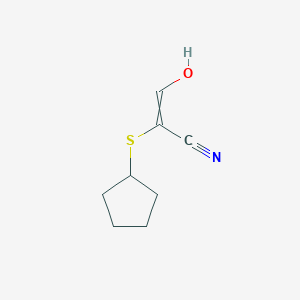
![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
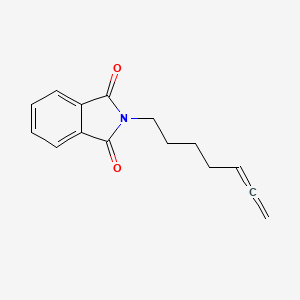
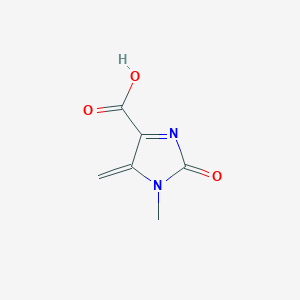
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)
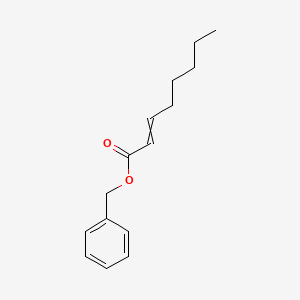
![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
